molecular formula C8H15ClN2O3 B1525781 Ethyl 2-oxo-2-(piperazin-1-yl)acetate hydrochloride CAS No. 502457-51-4

Ethyl 2-oxo-2-(piperazin-1-yl)acetate hydrochloride

Cat. No.: B1525781
CAS No.: 502457-51-4
M. Wt: 222.67 g/mol
InChI Key: PLWBWOUORMGVQO-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-2-(piperazin-1-yl)acetate hydrochloride is an organic compound with the molecular formula C8H15ClN2O3. It belongs to the class of alpha amino acids and derivatives, where the amino group is attached to the carbon atom immediately adjacent to the carboxylate group . This compound is often used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

Ethyl 2-oxo-2-(piperazin-1-yl)acetate hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

While the specific mechanism of action for Ethyl 2-oxo-2-(piperazin-1-yl)acetate hydrochloride is not mentioned, it is noted that it is a major metabolite of hydroxyzine that exhibits high specific affinity for histamine H1 receptor . It is used for the management of allergies, hay fever, angioedema, and urticaria .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-oxo-2-(piperazin-1-yl)acetate hydrochloride typically involves the reaction of piperazine with ethyl oxalyl chloride under acidic conditions to form the desired product . The reaction is carried out in a solvent such as dichloromethane at a controlled temperature to ensure the formation of the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful monitoring of reaction conditions to maximize yield and purity. The product is then purified through crystallization or other suitable methods to obtain the final compound in its hydrochloride form .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-2-(piperazin-1-yl)acetate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include various substituted piperazine derivatives, hydroxylated compounds, and other functionalized derivatives depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ethyl 2-oxo-2-(piperazin-1-yl)acetate hydrochloride include:

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity.

Properties

IUPAC Name

ethyl 2-oxo-2-piperazin-1-ylacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O3.ClH/c1-2-13-8(12)7(11)10-5-3-9-4-6-10;/h9H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLWBWOUORMGVQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)N1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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